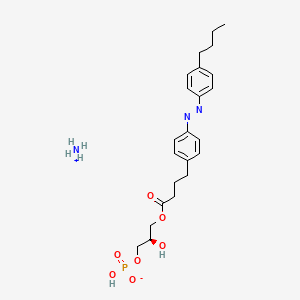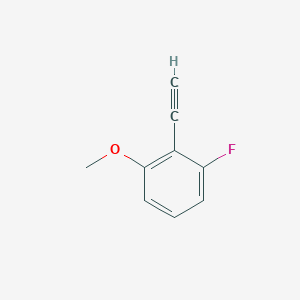
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is an organic compound that features a brominated thiophene ring attached to a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea typically involves the bromination of thiophene followed by a series of reactions to introduce the methylurea group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the intermediate compound.
Introduction of Methylurea: The intermediate is treated with methyl isocyanate or a similar reagent to introduce the methylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, while the methylurea group can form additional hydrogen bonds or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((5-Bromothiophen-2-yl)methyl)-1H-pyrazol-5-amine
- (5-Bromothiophen-2-yl)methylamine
Uniqueness
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is unique due to the presence of both a brominated thiophene ring and a methylurea group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H9BrN2OS |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
1-[(5-bromothiophen-2-yl)methyl]-3-methylurea |
InChI |
InChI=1S/C7H9BrN2OS/c1-9-7(11)10-4-5-2-3-6(8)12-5/h2-3H,4H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
XJPTUWWZEBHWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCC1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


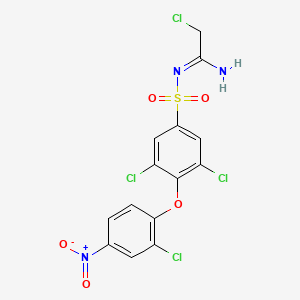
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
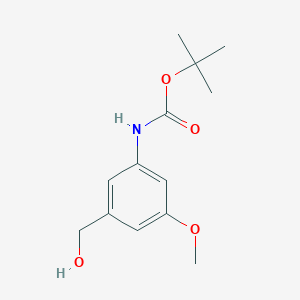
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)
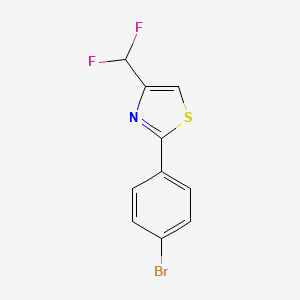

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)

